molecular formula C8H6N2O2 B8004633 2-Aminobenzo[d]oxazole-7-carbaldehyde

2-Aminobenzo[d]oxazole-7-carbaldehyde

Cat. No.: B8004633
M. Wt: 162.15 g/mol
InChI Key: MVMSRVNOGBMCKJ-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]oxazole-7-carbaldehyde is a heterocyclic aromatic compound featuring a benzoxazole core substituted with an amino group at position 2 and a formyl group at position 6. Benzoxazole derivatives are widely studied for their applications in medicinal chemistry (e.g., as kinase inhibitors or antimicrobial agents) and materials science due to their electron-deficient aromatic system and tunable reactivity .

Properties

IUPAC Name

2-amino-1,3-benzoxazole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-8-10-6-3-1-2-5(4-11)7(6)12-8/h1-4H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMSRVNOGBMCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzo[d]oxazole-7-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the oxidative cyclization of 2-aminobenzoxazoles can be catalyzed by Vitreoscilla hemoglobin incorporating a cobalt porphyrin cofactor, yielding high efficiency and environmentally friendly conditions .

Industrial Production Methods

Industrial production methods for 2-Aminobenzo[d]oxazole-7-carbaldehyde typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzo[d]oxazole-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 2-Aminobenzo[d]oxazole-7-carbaldehyde, depending on the specific reaction and conditions employed.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Aminobenzo[d]oxazole-7-carbaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for multiple functional group transformations, making it versatile in creating complex molecules. For instance, it can be utilized in the synthesis of substituted benzoxazoles, which are important in pharmaceuticals and agrochemicals .

Synthetic Methodologies
Recent advancements have introduced several synthetic strategies for preparing derivatives of benzoxazoles using 2-aminobenzo[d]oxazole-7-carbaldehyde. Techniques such as microwave-assisted synthesis and the use of nanocatalysts have been explored to enhance yield and reduce reaction times. For example, a study demonstrated the use of a magnetic solid acid catalyst that improved yields to 79–89% under mild conditions .

Biological Applications

Pharmaceutical Development
Research indicates that 2-aminobenzo[d]oxazole-7-carbaldehyde derivatives exhibit potential biological activities, including antimicrobial and anticancer properties. For instance, compounds derived from this aldehyde have been tested against various cancer cell lines, showing promising cytotoxic effects . The mechanism often involves interaction with specific biological targets, such as enzymes or receptors.

Case Study: Anticancer Activity
A study evaluated the cytotoxic activity of benzoxazole derivatives against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The presence of specific substituents on the benzoxazole moiety significantly enhanced their anticancer efficacy .

Material Science

Development of Functional Materials
2-Aminobenzo[d]oxazole-7-carbaldehyde has applications in developing functional materials due to its ability to form stable polymers and coordination complexes. These materials can be utilized in sensors, electronic devices, and catalysis.

Nanocomposite Formation
Recent research has focused on using this compound to create nanocomposites that demonstrate enhanced electrical conductivity and mechanical properties. The incorporation of 2-aminobenzo[d]oxazole-7-carbaldehyde into polymer matrices has been shown to improve their thermal stability and strength .

Summary Table of Applications

Application AreaDescriptionExample Studies/Findings
Chemical Synthesis Intermediate for creating complex organic moleculesSynthesis of substituted benzoxazoles using nanocatalysts
Pharmaceuticals Potential anticancer and antimicrobial agentsCytotoxicity studies against MCF-7 and HCT-116 cells
Material Science Development of functional materials for electronics and sensorsEnhanced properties in polymer composites

Mechanism of Action

The mechanism of action of 2-Aminobenzo[d]oxazole-7-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituent Positions Functional Groups Heteroatom Key Properties/Applications
2-Aminobenzo[d]oxazole-7-carbaldehyde 2 (amino), 7 (aldehyde) -NH₂, -CHO O Electrophilic aldehyde; nucleophilic amino group
2-Methylbenzo[d]oxazole-7-carbaldehyde 2 (methyl), 7 (aldehyde) -CH₃, -CHO O Reduced nucleophilicity at C2; steric hindrance
2-Aminobenzo[d]oxazole-5-carboxylic acid 2 (amino), 5 (carboxylic acid) -NH₂, -COOH O Enhanced solubility; carboxylate-mediated coordination
2-Aminobenzothiazole 2 (amino) -NH₂ S Higher lipophilicity; bioactivity in thiazole-based drugs
Key Observations:
  • Positional Effects: The placement of functional groups significantly alters reactivity. For example, 2-aminobenzo[d]oxazole-5-carboxylic acid (carboxylic acid at position 5) exhibits improved aqueous solubility compared to the aldehyde-containing analog, making it suitable for metal-coordination chemistry .
  • Heteroatom Influence: Replacing oxygen with sulfur (e.g., 2-aminobenzothiazole) increases lipophilicity and alters electronic properties, which can enhance membrane permeability in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Aminobenzo[d]oxazole-7-carbaldehyde, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving benzo[d]oxazole-7-carbaldehyde precursors and ammonia derivatives under controlled pH and temperature. For example, aldehyde-functionalized benzo[d]oxazole intermediates (e.g., benzo[d]oxazole-7-carbaldehyde) are reacted with ammonia or urea in refluxing ethanol, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization . Purity is validated using HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvent peaks in 1^1H NMR at δ 2.5–3.5 ppm) .

Q. Which analytical techniques are critical for characterizing 2-Aminobenzo[d]oxazole-7-carbaldehyde?

  • Methodological Answer :

  • Structural Confirmation : 1^1H/13^{13}C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm, aromatic protons at δ 7.0–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation.
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica plates .
  • Thermal Stability : Differential scanning calorimetry (DSC) to monitor decomposition temperatures (>200°C indicates stability for most reactions) .

Advanced Research Questions

Q. How can 2-Aminobenzo[d]oxazole-7-carbaldehyde be leveraged in designing kinase inhibitors (e.g., CDK4/6)?

  • Methodological Answer : The aldehyde moiety serves as a key electrophilic site for forming Schiff bases with primary amines in target proteins. For example, in CDK4/6 inhibitor design, the compound’s benzo[d]oxazole scaffold mimics ATP-binding pocket interactions, while the aldehyde enables covalent bonding with lysine residues. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding affinities. Experimental validation involves enzyme assays (IC50_{50} determination via fluorescence polarization) and cellular assays (e.g., fluorescence-activated cell sorting to monitor G1 phase arrest) .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Systematic SAR : Synthesize derivatives with modifications at the 2-amino and 7-carbaldehyde positions (e.g., halogenation, methyl/ethyl substitution) to isolate electronic and steric effects.
  • Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) and statistical tools (e.g., Grubbs’ test) to identify outliers.
  • Mechanistic Validation : X-ray crystallography of inhibitor-enzyme complexes resolves ambiguities in binding modes (e.g., resolving whether the aldehyde forms a covalent adduct or acts as a non-covalent ligand) .

Q. How can computational methods improve the design of 2-Aminobenzo[d]oxazole-7-carbaldehyde derivatives?

  • Methodological Answer :

  • Quantum Mechanical Calculations : Density functional theory (DFT) predicts reactivity of the aldehyde group (e.g., Fukui indices for electrophilic sites).
  • Machine Learning : Train models on existing bioactivity datasets (e.g., ChEMBL) to prioritize derivatives with predicted high selectivity.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to avoid derivatives with poor bioavailability .

Q. What green chemistry approaches are viable for scaling up synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent, in condensation reactions.
  • Catalysis : Use zinc(II) catalysts (e.g., ZnCl2_2) to reduce reaction times and temperatures, as demonstrated in analogous benzothiazole syntheses .
  • Waste Reduction : Employ flow chemistry for continuous purification, minimizing solvent waste .

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